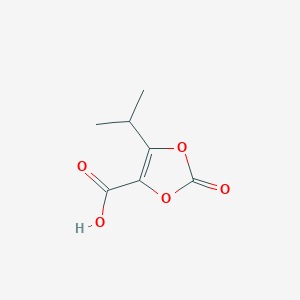
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid, also known as DPC, is a synthetic compound that has shown potential in scientific research. It belongs to the class of dioxolecarboxylic acids and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the inhibition of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV. It also disrupts the cell membrane of viruses, preventing their replication and spread.
Effets Biochimiques Et Physiologiques
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been shown to have minimal toxicity and is well-tolerated by mammalian cells. It has been found to selectively target bacterial and fungal cells without affecting healthy cells. 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high yield and purity. However, its solubility in water is limited, which can make it challenging to work with in aqueous environments.
Orientations Futures
For research include the development of new antibiotics, antifungal agents, antiviral drugs, and material science applications.
Méthodes De Synthèse
The synthesis of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The product is then hydrolyzed to obtain 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid in high yield and purity.
Applications De Recherche Scientifique
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been studied for its potential use in various scientific research fields such as medicinal chemistry, drug discovery, and material science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
188525-84-0 |
|---|---|
Nom du produit |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid |
Formule moléculaire |
C7H8O5 |
Poids moléculaire |
172.13 g/mol |
Nom IUPAC |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C7H8O5/c1-3(2)4-5(6(8)9)12-7(10)11-4/h3H,1-2H3,(H,8,9) |
Clé InChI |
GBOTXQHVKOUJFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(OC(=O)O1)C(=O)O |
SMILES canonique |
CC(C)C1=C(OC(=O)O1)C(=O)O |
Synonymes |
1,3-Dioxole-4-carboxylicacid,5-(1-methylethyl)-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



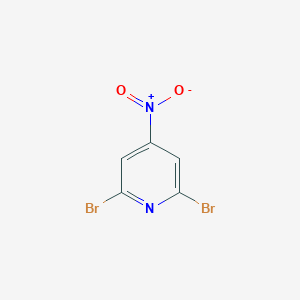
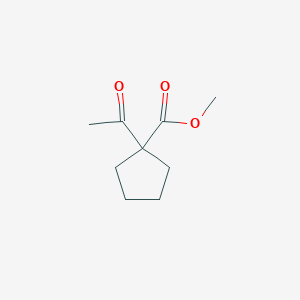

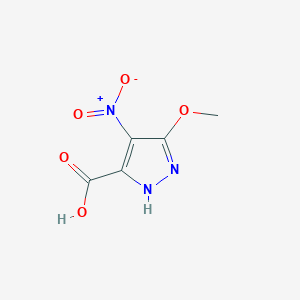

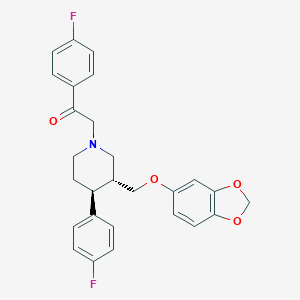
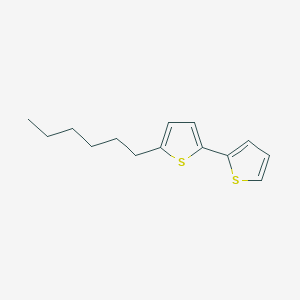
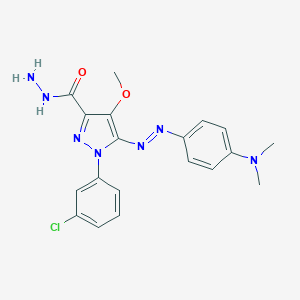
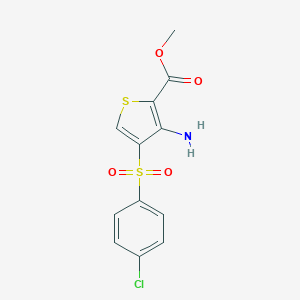

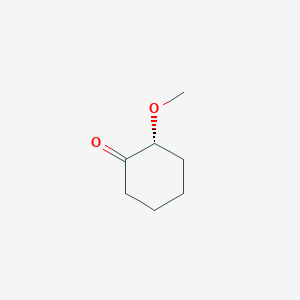
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
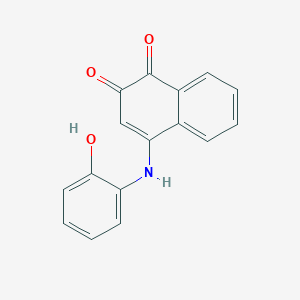
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)